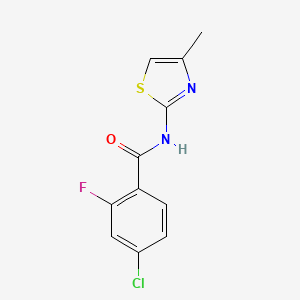
4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. Additionally, it will highlight future directions for research in this area.
作用机制
The mechanism of action of 4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. The antibacterial activity of the compound is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. The compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. The compound has shown promising results in preclinical studies and has low toxicity, making it a good candidate for further development. However, the limitations of using the compound include the need for further studies to understand its mechanism of action fully. Additionally, the compound's efficacy and safety need to be evaluated in clinical trials before it can be used as a therapeutic agent.
未来方向
For research on 4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include further studies to understand its mechanism of action and identify potential targets for therapeutic intervention. Additionally, the compound's efficacy and safety need to be evaluated in clinical trials to determine its potential as a therapeutic agent. Further research is also needed to explore the compound's potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
合成方法
The synthesis of 4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been reported using various methods. One of the most common methods involves the reaction of 4-chloro-2-fluoroaniline with 4-methyl-2-thiocyanatobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid and purified to obtain this compound.
科学研究应用
4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-chloro-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-6-5-17-11(14-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHVFCSMNFMISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)
![3-Methoxy-4-[(3,5-dimethyl-1H-pyrazole-4-yl)sulfonyloxy]benzoic acid methyl ester](/img/structure/B7454495.png)
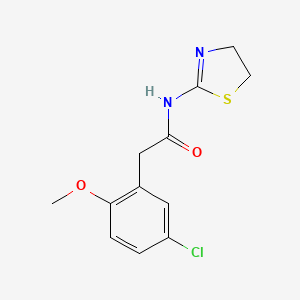
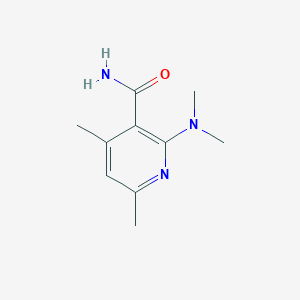
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)

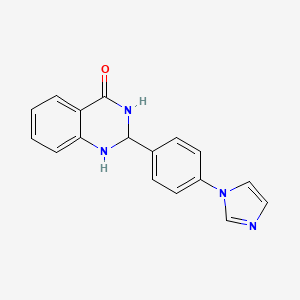
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)
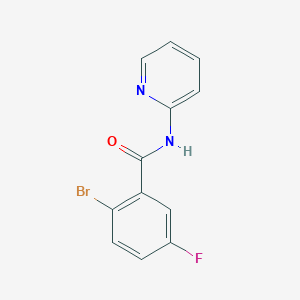
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
